Bienvenue dans la boutique en ligne BenchChem!

Elvucitabine

HIV resistance M184V mutation NRTI cross-resistance

Elvucitabine is a non-interchangeable L-cytosine NRTI for HIV/HBV research. Unlike lamivudine or emtricitabine, it retains activity against M184V mutants (only ~10-fold IC50 increase vs >100-fold). Its >20-hour intracellular triphosphate half-life enables long-acting PK/PD studies, while dual HIV/HBV activity supports co-infection models. Ideal for resistance panels, washout kinetics, and NRTI-associated myelosuppression studies. Procure ≥98% purity reference standard for reproducible experimental outcomes.

Molecular Formula C9H10FN3O3
Molecular Weight 227.19 g/mol
CAS No. 181785-84-2
Cat. No. B1671191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElvucitabine
CAS181785-84-2
Synonyms2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine
2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro-
4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one
ACH-126-443
beta-L-Fd4C
dexelvucitabine
DPC 817
DPC-817
DPC817
elvucitabine
INCB-8721
Reverset
YZ-817
Molecular FormulaC9H10FN3O3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
InChIKeyHSBKFSPNDWWPSL-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elvucitabine (CAS 181785-84-2): Technical Baseline for Nucleoside Reverse Transcriptase Inhibitor Procurement and Research Selection


Elvucitabine (CAS 181785-84-2; synonym β-L-Fd4C, ACH-126,443) is an investigational L-cytosine nucleoside analog belonging to the nucleoside reverse transcriptase inhibitor (NRTI) class [1]. It is structurally related to FDA-approved NRTIs lamivudine (3TC) and emtricitabine (FTC), but incorporates a fluorine atom at the 5′ position of the cytosine base, which alters its interaction with viral reverse transcriptase (RT) [2]. Elvucitabine is intracellularly phosphorylated to its active 5′-triphosphate metabolite, which inhibits viral RNA-directed DNA polymerase via competitive inhibition and chain termination [3]. It has been evaluated in Phase 2 clinical trials for HIV-1 infection and chronic hepatitis B virus (HBV) infection, with development having reached Phase 2 before termination [4].

Why Elvucitabine Cannot Be Interchanged with Lamivudine or Emtricitabine in NRTI Research Applications


Despite structural similarity to lamivudine (3TC) and emtricitabine (FTC), elvucitabine exhibits quantitatively distinct pharmacological and resistance properties that preclude simple substitution in research or clinical development contexts. Its intracellular half-life of the active triphosphate metabolite exceeds 20 hours, compared to approximately 10-12 hours for lamivudine-triphosphate, enabling once-daily dosing with different pharmacokinetic dynamics [1]. More critically, HIV-1 isolates harboring the M184V mutation—which confers high-level cross-resistance to lamivudine and emtricitabine (>100-fold IC50 increase)—exhibit only a 10-fold increase in IC50 against elvucitabine, a differential of at least an order of magnitude in resistance susceptibility [2]. Additionally, elvucitabine demonstrates dual antiviral activity against both HIV and HBV, whereas lamivudine's activity against HBV is limited by rapid resistance emergence [3]. These quantifiable differences in resistance profile, pharmacokinetics, and target spectrum make elvucitabine a non-interchangeable entity for experimental design requiring specific NRTI properties.

Quantitative Evidence Guide: Elvucitabine Differentiation from Lamivudine and Emtricitabine for Research Procurement Decisions


Elvucitabine Retains Antiviral Activity Against M184V Mutant HIV-1 with Only 10-Fold IC50 Increase Versus >100-Fold for Lamivudine/Emtricitabine

Elvucitabine demonstrates a markedly reduced susceptibility shift against the clinically prevalent M184V reverse transcriptase mutation compared to lamivudine and emtricitabine. In vitro studies show that HIV-1 isolates harboring the M184V mutation exhibit only a 10-fold increase in IC50 relative to wild-type HIV-1 for elvucitabine [1]. By contrast, the same M184V mutation confers resistance to both lamivudine and emtricitabine of >100-fold increase in IC50 [1].

HIV resistance M184V mutation NRTI cross-resistance IC50 shift

Elvucitabine Exhibits Extended Plasma Half-Life of Approximately 100 Hours Versus Lamivudine's 5-7 Hours

Elvucitabine possesses a terminal plasma elimination half-life of approximately 100 hours in HIV-1-infected subjects, substantially exceeding that of lamivudine which is reported at 5-7 hours [1]. The intracellular half-life of the active elvucitabine triphosphate metabolite is at least 20 hours [2].

Pharmacokinetics Terminal half-life Once-daily dosing NRTI persistence

Elvucitabine Demonstrates Potent In Vitro Anti-HIV Activity with IC50 of 1 ng/mL (4.4 nM) in PBMCs

Elvucitabine exhibits potent in vitro anti-HIV-1 activity with an IC50 of approximately 1 ng/mL (equivalent to ~4.4 nM) in peripheral blood mononuclear cells (PBMCs) [1]. This potency is reported to be 3-4 times greater than lamivudine (3TC) based on in vitro effective concentration comparisons [2].

Anti-HIV potency IC50 PBMC assay L-nucleoside analog

Elvucitabine Inhibits HBV DNA Polymerase Approximately 15-Fold More Potently Than Lamivudine

Elvucitabine demonstrates dual antiviral activity against both HIV-1 and hepatitis B virus (HBV). In HBV DNA polymerase inhibition assays, β-L-Fd4C-triphosphate (the active intracellular metabolite of elvucitabine) competes with dCTP and is approximately 15 times more potent than lamivudine [1]. The compound has been evaluated in Phase 2 clinical trials for chronic HBV infection [2].

HBV antiviral DNA polymerase inhibition Dual HIV/HBV activity L-nucleoside

Elvucitabine 10 mg Once-Daily Achieves Comparable 96-Week Virologic Suppression to Lamivudine in Treatment-Naïve HIV-1 Patients

In a Phase 2 randomized, double-blind trial (ACH443-015) evaluating 10 mg once-daily elvucitabine versus standard-dose lamivudine, both combined with efavirenz and tenofovir in treatment-naïve HIV-1-infected participants, elvucitabine demonstrated virologic comparability. At 96 weeks, in an as-treated analysis, 95% (20 of 21) of elvucitabine recipients maintained HIV-1 RNA <50 copies/mL compared to 93% (25 of 27) of lamivudine recipients (95% CI: -11 to 16) [1]. Mean change in HIV-1 RNA from baseline in the elvucitabine group was -3.0 log10 (±0.6) versus -3.2 log10 (±0.7) in the lamivudine group [2].

Phase 2 clinical trial HIV RNA suppression Virologic equivalence Treatment-naïve

Elvucitabine Exhibits Bone Marrow Suppression Toxicity at Doses ≥50 mg/day, Defining Therapeutic Window Boundaries

Elvucitabine exhibits dose-dependent bone marrow suppression at higher doses, a toxicity profile that distinguishes it from lamivudine and emtricitabine which are not associated with significant myelosuppression. In a Phase 2 study, bone marrow suppression occurred in 4 of 20 patients receiving 100 mg/day and 2 of 24 patients receiving 50 mg/day elvucitabine, with white blood cell (WBC) count decreases of ≥2,000 cells/μL observed in 10 of 20 (50%) of 100 mg recipients and 6 of 24 (25%) of 50 mg recipients [1]. By contrast, no patients in the lamivudine (3TC) comparator group experienced a WBC decrease of >1,000 cells/μL [1]. At the clinically studied 10 mg once-daily dose, bone marrow toxicity was not observed [2].

Toxicity profile Bone marrow suppression Dose-dependent toxicity NRTI safety

Elvucitabine Application Scenarios: Evidence-Based Research Use Cases Derived from Quantitative Differentiation Data


HIV-1 M184V Mutant Resistance Studies Requiring NRTI with Preserved Antiviral Activity

Elvucitabine is optimally suited for in vitro and in vivo studies involving HIV-1 isolates harboring the M184V reverse transcriptase mutation. Because elvucitabine exhibits only a 10-fold IC50 increase against M184V mutants versus >100-fold for lamivudine and emtricitabine [1], it serves as an active NRTI comparator in resistance panels where standard L-nucleosides fail. This application is directly supported by the Phase 2a trial specifically designed to evaluate elvucitabine versus lamivudine in participants with documented M184V mutations (NCT00312039) [1].

Long-Acting or Extended-Interval Dosing Pharmacokinetic/Pharmacodynamic Modeling

Elvucitabine's extended plasma half-life of approximately 100 hours and intracellular active metabolite half-life of >20 hours [2] make it a valuable tool compound for investigating long-acting NRTI pharmacokinetic-pharmacodynamic relationships. The ~13- to 20-fold longer plasma half-life compared to lamivudine (5-7 hours) [2] enables experimental protocols exploring sustained target engagement, washout kinetics, and once-daily dosing simulations without the confounding of frequent re-administration.

Dual HIV-1/HBV Antiviral Research in Co-Infection Experimental Models

Elvucitabine is uniquely positioned for research in HIV-1/HBV co-infection models due to its potent dual antiviral activity. The compound inhibits HBV DNA polymerase approximately 15-fold more potently than lamivudine [3] while maintaining anti-HIV-1 activity (IC50 = 1 ng/mL in PBMCs) [4]. This dual activity profile supports experimental designs where a single compound is required to target both viruses simultaneously, a property not shared by many other NRTIs.

Dose-Response Toxicity Studies Investigating NRTI-Associated Bone Marrow Suppression

Elvucitabine's well-characterized dose-dependent bone marrow suppression profile, documented at doses ≥50 mg/day with WBC decreases of ≥2,000 cells/μL in 25-50% of recipients versus 0% for lamivudine [5], provides a defined toxicity model for investigating NRTI-associated myelosuppression mechanisms. The compound can serve as a positive control or investigational agent in studies examining the relationship between NRTI structural features, mitochondrial toxicity, and hematopoietic adverse effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elvucitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.